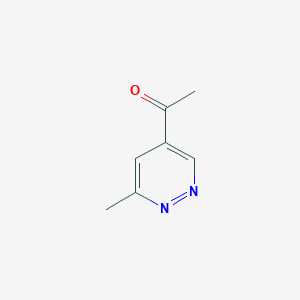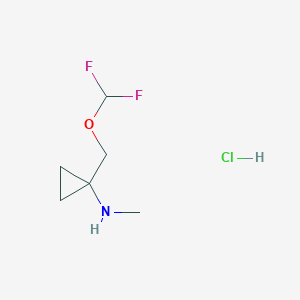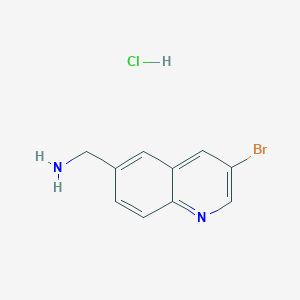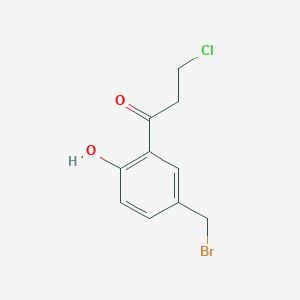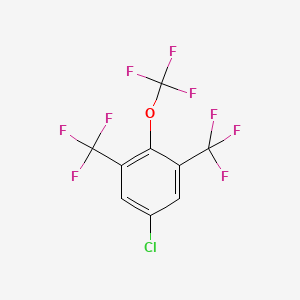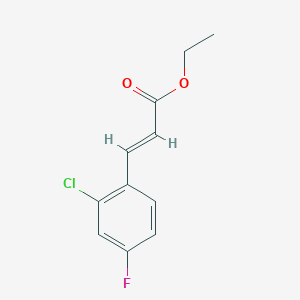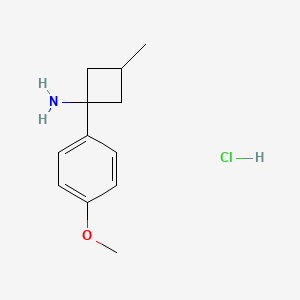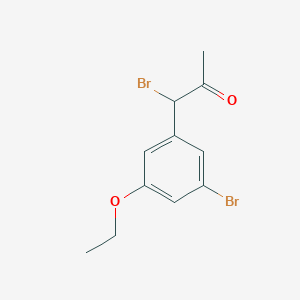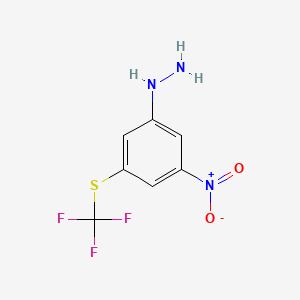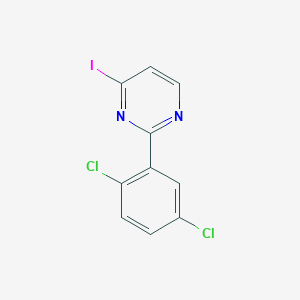
2-(2,5-Dichlorophenyl)-4-iodopyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dichlorophenyl)-4-iodopyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. The presence of both chlorine and iodine atoms in the structure of this compound makes it a compound of interest for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine typically involves the use of halogenated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,5-dichlorophenylboronic acid with 4-iodopyrimidine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, usually in an organic solvent such as toluene or ethanol, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(2,5-Dichlorophenyl)-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrimidine derivatives.
科学研究应用
2-(2,5-Dichlorophenyl)-4-iodopyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 2-(2,5-Dichlorophenyl)-4-iodopyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
- 2-(2,5-Dichlorophenyl)-4-bromopyrimidine
- 2-(2,5-Dichlorophenyl)-4-chloropyrimidine
- 2-(2,5-Dichlorophenyl)-4-fluoropyrimidine
Uniqueness
2-(2,5-Dichlorophenyl)-4-iodopyrimidine is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The iodine atom also influences the compound’s physical and chemical properties, such as its reactivity and solubility.
属性
分子式 |
C10H5Cl2IN2 |
|---|---|
分子量 |
350.97 g/mol |
IUPAC 名称 |
2-(2,5-dichlorophenyl)-4-iodopyrimidine |
InChI |
InChI=1S/C10H5Cl2IN2/c11-6-1-2-8(12)7(5-6)10-14-4-3-9(13)15-10/h1-5H |
InChI 键 |
BILSFKWPPFFBBF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=NC=CC(=N2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


